molecular formula C11H17N3O2 B5892858 N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide

Cat. No.: B5892858
M. Wt: 223.27 g/mol
InChI Key: RQQLAIPWMWLVLN-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide is a synthetic compound that features both an imidazole ring and a tetrahydrofuran ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide typically involves the following steps:

    Formation of the Imidazole Derivative: The starting material, 1H-imidazole, is reacted with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

    Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated tetrahydrofuran-2-carboxylic acid is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted amides

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]acetamide: Similar structure but with an acetamide group instead of a tetrahydrofuran ring.

    N-[3-(1H-imidazol-1-yl)propyl]benzamide: Contains a benzamide group, offering different biological properties.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide is unique due to the combination of the imidazole and tetrahydrofuran rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c15-11(10-3-1-8-16-10)13-4-2-6-14-7-5-12-9-14/h5,7,9-10H,1-4,6,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQLAIPWMWLVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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